molecular formula C34H42O20 B10799218 Aervitrin

Aervitrin

Cat. No.: B10799218
M. Wt: 770.7 g/mol
InChI Key: POMAQDQEVHXLGT-AFIHRZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aervitrin is typically extracted from the plant Typha. The extraction process involves the use of solvents such as methanol or ethanol to isolate the flavonoid glycosides from the plant material . The extracted compound is then purified through various chromatographic techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from Typha plants. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as column chromatography to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Aervitrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid forms .

Scientific Research Applications

Mechanism of Action

Aervitrin exerts its effects through various molecular targets and pathways. It has been shown to inhibit excessive autophagy in hypoxia/reoxygenation cells and increase the phosphorylation of Akt and mTOR . These pathways are involved in regulating cell survival, growth, and metabolism. By modulating these pathways, this compound can exert its therapeutic effects in various biological contexts.

Comparison with Similar Compounds

Aervitrin is unique among flavonoid glycosides due to its specific biological activities and therapeutic potential. Similar compounds include:

Compared to these compounds, this compound has distinct effects on autophagy and specific therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H42O20

Molecular Weight

770.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11+,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33+,34-/m0/s1

InChI Key

POMAQDQEVHXLGT-AFIHRZNTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@@H]6[C@@H]([C@@H]([C@H]([C@H](O6)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Origin of Product

United States

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